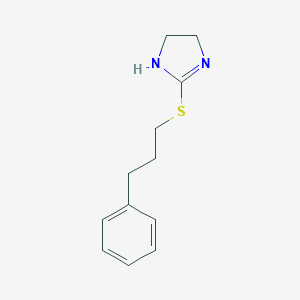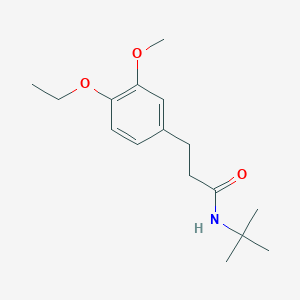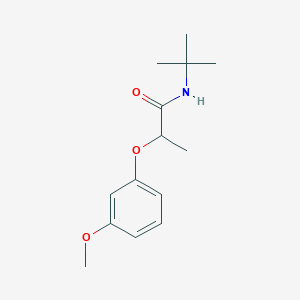![molecular formula C23H35N3O5S2 B241108 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. The purpose of
Mechanism Of Action
The mechanism of action of 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of biological effects, including the inhibition of cell growth and the suppression of the immune system.
Biochemical And Physiological Effects
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. These include the inhibition of cell growth, the suppression of the immune system, and the induction of apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide in lab experiments is its potency. This compound has been shown to be effective at very low concentrations, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide. One area of research that is currently being explored is the use of this compound as a therapeutic agent for cancer and viral infections. Another area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, future research may focus on identifying new biological targets for this compound and exploring its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, which is then further modified to produce the final product. The synthesis of this compound requires the use of specialized equipment and techniques, and should only be performed by experienced chemists.
Scientific Research Applications
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
properties
Product Name |
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C23H35N3O5S2 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H35N3O5S2/c1-18-8-13-25(14-9-18)23(11-4-3-5-12-23)17-24-33(30,31)21-16-20(7-6-19(21)2)26-22(27)10-15-32(26,28)29/h6-7,16,18,24H,3-5,8-15,17H2,1-2H3 |
InChI Key |
BTKHJVNZZSVKOW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2(CCCCC2)CNS(=O)(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)C |
Canonical SMILES |
CC1CCN(CC1)C2(CCCCC2)CNS(=O)(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)


![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)


![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)


![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
